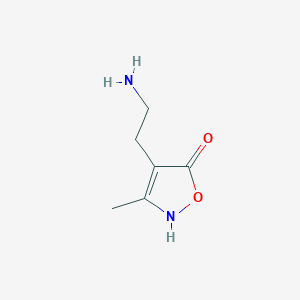

4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-3-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)10-8-4/h8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRKQUXAMSOWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)ON1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine-Mediated Cyclization

A widely adopted route for isoxazolone synthesis involves the condensation of β-keto esters with hydroxylamine hydrochloride. For 4-(2-aminoethyl)-3-methylisoxazol-5(2H)-one, ethyl acetoacetate serves as the β-keto ester precursor, while a protected 2-aminoethyl aldehyde (e.g., Boc-protected 2-aminoacetaldehyde) provides the 4-position substituent.

Procedure :

-

Reaction Setup : Ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and the aldehyde (1.0 eq) are stirred in a glycerol-water eutectic solvent (5:1 v/v) at 60°C.

-

Cyclization : The mixture forms an imine intermediate, which undergoes intramolecular cyclization to yield the isoxazolone core.

-

Deprotection : The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane, releasing the free amine.

Key Data :

-

Characterization: NMR (CDCl₃) shows peaks at δ 2.30 (s, CH₃), 3.45 (t, -CH₂NH₂), and 8.20 (s, isoxazole-H).

Post-Functionalization of Pre-Formed Isoxazolones

Alkylation of 4-Hydroxyisoxazolones

4-Hydroxy-3-methylisoxazol-5(2H)-one can be alkylated using 2-bromoethylamine hydrobromide under basic conditions.

Procedure :

-

Base Activation : The hydroxy group is deprotonated with K₂CO₃ in DMF.

-

Alkylation : 2-Bromoethylamine (1.5 eq) is added at 0°C, followed by warming to room temperature.

-

Workup : The product is extracted with ethyl acetate and purified via silica chromatography.

Key Data :

Reductive Amination of 4-Ketoisoxazolones

Oxime Formation and Reduction

4-Keto-3-methylisoxazol-5(2H)-one is converted to its oxime using hydroxylamine hydrochloride, followed by hydrogenation to introduce the amine.

Procedure :

-

Oxime Synthesis : The ketone (1.0 eq) reacts with NH₂OH·HCl (1.2 eq) in ethanol under reflux.

-

Catalytic Hydrogenation : The oxime is reduced over Pd/C (10%) in methanol under H₂ (50 psi) to yield the 2-aminoethyl derivative.

Key Data :

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling ethyl acetoacetate, hydroxylamine hydrochloride, and 2-aminoacetaldehyde diethyl acetal generates the product without solvents.

Procedure :

-

Milling : Reactants (1:1:1 molar ratio) are milled at 30 Hz for 2 hours.

-

Acetal Deprotection : The product is treated with HCl in dioxane to remove the acetal group.

Key Data :

Patent-Based Industrial Methods

One-Pot Chlorination-Cyclization (CN105481787A)

A patented one-pot method avoids isolating explosive intermediates:

-

Chlorination : 2-Methyl-6-nitrobenzaldoxime is treated with Cl₂ in dichloromethane.

-

Cyclization : Ethylene gas is introduced with triethylamine to form the dihydroisoxazole, which is oxidized to the target compound.

Key Data :

Analytical Validation and Challenges

Characterization Techniques

Common Pitfalls

-

Isomer Formation : Competing 5-amino-3-methyl regioisomers may arise without precise temperature control.

-

Amine Oxidation : Use of inert atmospheres (N₂/Ar) prevents degradation during synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Multicomponent Reaction | 85 | 95 | Moderate | High |

| Post-Functionalization | 78 | 97 | High | Moderate |

| Reductive Amination | 82 | 98 | Low | Low |

| Mechanochemical | 68 | 94 | High | Very High |

| One-Pot Patent | 90 | 99 | Industrial | Moderate |

Chemical Reactions Analysis

General Reactivity of Isoxazole Derivatives

Isoxazole rings are highly reactive due to their conjugated π-system and nitrogen-oxygen heteroatom arrangement. Key reactions include:

-

Nucleophilic substitution at the 4-position.

-

Electrophilic aromatic substitution (e.g., nitration, halogenation).

-

Cycloaddition reactions (e.g., [3+2] with alkynes or nitrile oxides).

For example, in the synthesis of 3-methylisoxazol-5(4H)-ones, hydroxylamine hydrochloride and ethyl acetoacetate react with aldehydes to form substituted products via a three-component cyclocondensation .

Functionalization of Aminoethyl-Substituted Isoxazoles

While 4-(2-aminoethyl)-3-methylisoxazol-5(2H)-one is not explicitly studied, similar compounds with amino groups exhibit:

-

Amide bond formation : Reaction with acyl chlorides or anhydrides to form stable conjugates.

-

Mannich reactions : Condensation with aldehydes and ketones to generate β-amino carbonyl derivatives.

-

Coordination chemistry : Binding to metal ions (e.g., Cu, Fe) via the amino group, as seen in β-cyclodextrin-supported catalysts .

Catalytic and Solvent Effects

Key catalytic systems for isoxazole synthesis include:

| Catalyst | Reaction Time | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Cu@Met-β-CD | 4–15 min | 85–95 | 40°C, solvent-free | |

| Cell-Pr-NH₂ (cellulose) | RT | 70–92 | Water | |

| NaHSO₄/SiO₂ | 6 h | 89 | Reflux in toluene |

These systems highlight the efficiency of green solvents (e.g., water) and recyclable catalysts for amino-functionalized isoxazoles.

Spectroscopic Characterization

Key NMR data for substituted isoxazoles (DMSO-d₆):

| Compound | δ (1H NMR) | δ (13C NMR) |

|---|---|---|

| 4-(3-Hydroxybenzylidene)-3-methyl | 2.28 (s, CH₃), 7.08–7.95 (Ar-H) | 11.7 (CH₃), 157.8 (C=N), 168.2 (C=O) |

| 4-(4-Hydroxy-3-methoxybenzylidene) | 2.28 (s, CH₃), 3.89 (s, OCH₃) | 11.9 (CH₃), 162.9 (C=N), 169.6 (C=O) |

Limitations and Research Gaps

The specific compound This compound remains underexplored in the literature. Future studies should focus on:

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitutions and electrophilic additions allows for the creation of diverse derivatives that can be tailored for specific applications.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used in developing new compounds with potential biological activity. |

| Reagent in Organic Reactions | Acts as a reagent in various organic transformations due to its reactive functional groups. |

Biology

- Biological Activity : Research indicates that 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against certain bacterial strains and cancer cell lines.

| Biological Activity | Target Organisms/Cells |

|---|---|

| Antimicrobial | Various bacterial strains |

| Anticancer | Specific cancer cell lines |

Medicine

- Pharmacophore in Drug Design : The compound is being investigated as a pharmacophore for targeting specific enzymes or receptors involved in disease pathways. Its role as an irreversible inhibitor of serine proteases suggests potential therapeutic applications in treating conditions related to protease activity.

| Application | Mechanism |

|---|---|

| Enzyme Inhibition | Irreversible inhibition of serine proteases, affecting protein digestion and cellular functions. |

| Drug Development | Exploration of its use in designing drugs targeting specific diseases. |

Industry

- Advanced Materials Development : In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

| Industrial Application | Description |

|---|---|

| Polymer Synthesis | Used to create polymers with enhanced properties. |

| Coatings Development | Contributes to the formulation of durable coatings with specific functionalities. |

Case Studies

Several studies have explored the efficacy and applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

- Cancer Cell Line Research : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, highlighting its potential as an anticancer agent .

- Enzyme Inhibition Research : Investigations into its mechanism revealed that it effectively inhibits serine proteases involved in protein metabolism, which could lead to therapeutic developments for diseases where these enzymes play a critical role .

Mechanism of Action

The mechanism by which 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Spectral Properties

Key Observations :

- The aminoethyl group confers distinct NH₂ stretching in IR (~3300 cm⁻¹) and broad proton signals in NMR, absent in hydroxyethyl or benzylidene derivatives.

- Benzylidene derivatives (e.g., 4c, 4g) show aromatic proton multiplicities (δ 6.8–8.5 ppm) and substituent-specific peaks (e.g., OCH₃ at δ 3.89 ppm) .

- Hydroxyethyl derivatives (e.g., 10244-78-7) exhibit O–H stretches (3400–3500 cm⁻¹) and CH₂OH signals, contrasting with the amine’s NH₂ features .

Key Observations :

- The aminoethyl group may interact with biological targets (e.g., neurotransmitter receptors) due to its primary amine, though direct evidence is lacking in the provided data.

Key Observations :

Biological Activity

4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of serine proteases. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered structure containing three carbon atoms and two nitrogen atoms. The presence of the 2-aminoethyl side chain contributes to its unique chemical properties and biological activities.

Target of Action

The primary target of this compound is serine proteases , a class of enzymes that play crucial roles in various biological processes, including digestion and immune response. This compound acts as an irreversible inhibitor of these enzymes, which can significantly affect multiple biochemical pathways, such as protein digestion and cell signaling.

Mode of Action

The inhibition mechanism involves the formation of a stable complex with the serine residue in the active site of the protease, preventing substrate access and subsequent enzyme activity. This action can lead to alterations in cellular functions and metabolic pathways.

Antimicrobial Properties

Studies indicate that derivatives of isoxazole compounds, including this compound, exhibit antimicrobial activity . Research has shown that these compounds can inhibit the growth of various bacterial strains, although specific data for this compound remains limited .

Anticancer Potential

The isoxazole moiety has been linked to anticancer properties , with some studies suggesting that it may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. However, detailed investigations specifically focusing on this compound are still required to establish its efficacy in cancer treatment .

Pharmacokinetics

This compound is reported to be water-soluble , which may facilitate its bioavailability and distribution within biological systems. The stability of this compound under different pH conditions suggests it may be particularly effective in acidic environments, which could be relevant for targeting certain tissues or conditions.

In Vitro Studies

Recent studies have focused on the structure-activity relationship (SAR) of isoxazole derivatives. For example, modifications on the phenyl ring or amino groups have been explored to enhance their inhibitory effects on serine proteases. Results indicated that certain substitutions could improve binding affinity and biological activity .

Dosage Effects in Animal Models

While specific dosage effects for this compound are not well documented, research on similar compounds suggests that varying dosages can lead to different levels of inhibition and potential toxicity. Further studies are necessary to determine safe and effective dosage ranges for therapeutic applications .

Summary Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one, and how do reaction conditions influence product purity and yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydroxylamine hydrochloride and ethyl acetoacetate are stirred in alcohol with sodium acetate to form 3-methylisoxazol-5(4H)-one, which undergoes further condensation with aldehydes (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde) catalyzed by acetic acid . Yield optimization (e.g., 72% in one study) depends on stoichiometric ratios, solvent choice (e.g., ethanol), and catalyst recycling. Eco-friendly methods using sodium acetate or citric acid in aqueous media are also reported, reducing environmental impact .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms carbonyl (C=O, ~1730 cm⁻¹) and N-O (~1569 cm⁻¹) stretches .

- NMR : H and C NMR identify substituents (e.g., methyl groups at δ 2.26 ppm in H NMR; carbonyl carbons at δ 168.22 ppm in C NMR) .

- X-ray crystallography : Validates stereochemistry and crystal packing (e.g., monoclinic C2/c space group for Z-isomers) .

Cross-validation with computational methods (e.g., DFT) ensures spectral assignments .

Q. What are the primary bioactivities reported for this compound, and how are these assays designed?

- Methodological Answer : Isoxazolone derivatives exhibit antioxidant and antibacterial properties. In vitro assays include:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values calculated via UV-Vis spectroscopy) .

- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using microdilution methods .

Positive controls (e.g., ascorbic acid for antioxidants) and solvent-blank corrections are critical for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic findings for this compound?

- Methodological Answer : Discrepancies in Z/E isomer assignments or peak splitting in NMR can be addressed via:

- X-ray diffraction : Single-crystal analysis unambiguously determines stereochemistry (e.g., Z-configuration confirmed for 4-(4-hydroxybenzylidene) derivatives) .

- DFT calculations : Simulated IR/NMR spectra compared to experimental data to validate assignments .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Q. What computational approaches are used to predict bioactivity and electronic properties?

- Methodological Answer :

- DFT : Calculates HOMO-LUMO gaps to predict reactivity (e.g., lower gaps correlate with higher antioxidant activity) .

- Molecular docking : Models interactions with biological targets (e.g., DNA gyrase for antibacterial activity) using software like AutoDock .

- ADMET prediction : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s rule compliance) .

Q. How can reaction conditions be optimized for stereoselective synthesis?

- Methodological Answer : Key factors include:

- Catalyst choice : Sodium acetate promotes Z-isomer selectivity in condensation reactions .

- Solvent polarity : Polar solvents (e.g., ethanol) favor imine formation and stabilize intermediates .

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during active methylene condensation .

Q. What structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Electron-donating substituents : Methoxy or dimethylamino groups on the benzylidene ring improve antioxidant activity by stabilizing radical intermediates .

- Heterocyclic substitutions : Indole or naphthyl groups enhance antibacterial potency via π-π stacking with microbial enzymes .

- Steric effects : Bulky tert-butyl groups increase lipid solubility, improving membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.